molecular formula C13H20Cl2N2 B1398186 (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride CAS No. 1261230-82-3

(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

Cat. No. B1398186
CAS RN: 1261230-82-3
M. Wt: 275.21 g/mol
InChI Key: VGVFTIMKNITWKH-UHFFFAOYSA-N
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Description

“(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a methyl group (CH3), a piperidin-4-yl group (a six-membered ring with one nitrogen atom and four carbon atoms), and an amine group (NH2), all connected in some way .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group. For example, the benzyl group might be introduced through a reaction with benzyl chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and position of polar groups .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Aromatic amines with halogen groups, such as "(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride," have been studied for their affinity towards dopamine D2 receptors. These receptors play a crucial role in the treatment of schizophrenia, Parkinson's disease, depression, and anxiety. Research indicates that compounds with a specific pharmacophore, including an aromatic moiety and a cyclic amine, exhibit high D2R affinity. This suggests potential applications in developing therapeutic agents for neuropsychiatric disorders (Jůza et al., 2022).

Interaction with DNA

Studies have shown that certain amines, including those structurally related to "this compound," can bind to the minor groove of DNA. This binding specificity is crucial for applications in fluorescent DNA staining and as a starting point for drug design targeting DNA interactions. The synthetic dye Hoechst 33258 and its analogs demonstrate strong binding to the minor groove of double-stranded B-DNA, emphasizing the importance of such compounds in biological research and therapeutic applications (Issar & Kakkar, 2013).

Aromatic Amines and Cancer Research

The mutagenicity and carcinogenicity of aromatic amines, including those with chloro groups, have been extensively reviewed. These compounds are metabolized into electrophiles that interact with DNA, leading to mutations and playing a central role in carcinogenesis. This understanding has significant implications for assessing cancer risk and developing strategies to mitigate exposure to such compounds (Chung, Chen, & Claxton, 2006).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a pharmaceutical, it would interact with biological systems in a specific way to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, if the compound is a solid, dust could pose an inhalation hazard. If it’s a liquid, it could pose a skin or eye contact hazard .

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. For example, if it’s a pharmaceutical, future research might focus on improving its effectiveness, reducing side effects, or finding new applications .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVFTIMKNITWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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